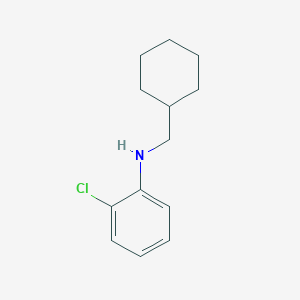

2-Chloro-N-(cyclohexylmethyl)aniline

Beschreibung

2-Chloro-N-(cyclohexylmethyl)aniline (CAS: 40914-11-2) is an aniline derivative featuring a chlorine atom at the ortho position of the benzene ring and a cyclohexylmethyl group attached to the nitrogen atom. This compound is a versatile intermediate in organic synthesis, particularly in the preparation of heterocycles and pharmaceuticals. Its bulky cyclohexylmethyl substituent imparts unique steric and electronic properties, influencing reactivity and solubility .

Eigenschaften

IUPAC Name |

2-chloro-N-(cyclohexylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h4-5,8-9,11,15H,1-3,6-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGWBUQBMFNQEEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CNC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(cyclohexylmethyl)aniline typically involves the reaction of 2-chloroaniline with cyclohexylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-N-(cyclohexylmethyl)aniline undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The aniline moiety can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form the corresponding amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products Formed

Nucleophilic Substitution: Formation of substituted anilines.

Oxidation: Formation of nitrosoaniline or nitroaniline.

Reduction: Formation of cyclohexylmethylamine.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Chloro-N-(cyclohexylmethyl)aniline has been investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals. Its structure allows it to act as an intermediate in synthesizing various biologically active compounds.

- Antimicrobial and Anticancer Properties : Research indicates that this compound may exhibit biological activities that could be harnessed for antimicrobial and anticancer applications.

Biological Studies

The compound is utilized in biological studies to evaluate mutagenicity and carcinogenicity, particularly using models such as Salmonella typhimurium. This application is crucial for understanding the safety and environmental impact of chemical compounds .

Polymer Chemistry

In polymer chemistry, this compound serves as an intermediate for producing specialty chemicals, including dyes and pigments. Its role in synthesizing polyurethane elastomers highlights its importance in the polymer industry .

Dye and Pigment Production

This compound is extensively used as an intermediate in the production of various dyes and pigments. The following table summarizes its applications in this sector:

| Application Type | Percentage Use |

|---|---|

| Polyurethane Elastomer | 60% |

| Organic Pigments | 13% |

| Reactive Dyes | 12% |

| Pharmaceuticals | 7% |

| Pesticides | 6% |

| Other | 2% |

This compound's versatility makes it a valuable component in creating vibrant colors for textiles, plastics, and coatings.

Chemical Synthesis

The compound is also significant in organic synthesis, where it acts as a precursor for various chemical reactions, including cross-coupling reactions that form C–N bonds. This application is particularly relevant in synthesizing anilines and their derivatives, which are crucial for developing new materials .

Case Study 1: Antiviral Activity

Recent studies have explored the antiviral properties of derivatives of this compound against viruses such as SARS-CoV-2 and MERS-CoV. These studies utilized immunofluorescent assays to assess the efficacy of synthesized compounds in inhibiting viral infections .

Case Study 2: Environmental Impact Assessment

Research evaluating the environmental impact of this compound has focused on its mutagenic effects using bacterial assays. This work is essential for regulatory assessments and ensuring safe usage in industrial applications .

Wirkmechanismus

The mechanism of action of 2-Chloro-N-(cyclohexylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the cyclohexylmethyl moiety play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The structural variations in N-substituents and aromatic ring modifications significantly impact the physical, chemical, and biological properties of 2-chloroaniline derivatives. Below is a comparative analysis:

Table 1: Key Properties of 2-Chloro-N-(cyclohexylmethyl)aniline and Analogues

Biologische Aktivität

2-Chloro-N-(cyclohexylmethyl)aniline is an aromatic amine with a chloro substituent on the aromatic ring and a cyclohexylmethyl group attached to the nitrogen atom. Its molecular formula is C13H16ClN, and it has been the subject of various studies exploring its biological activity and potential applications in medicinal chemistry, organic synthesis, and material science.

Biological Activity

The biological activity of this compound has been explored in various contexts, particularly its potential as a lead compound for drug development. Key findings include:

- Antimicrobial Activity : Compounds in this class often exhibit antimicrobial properties, which may be attributed to their ability to interact with bacterial cell membranes or inhibit enzymatic functions essential for bacterial survival.

- Inhibition of Cyclin-Dependent Kinases (CDKs) : Research indicates that derivatives of compounds similar to this compound have shown promising results as CDK inhibitors, which are crucial targets in cancer therapy. For instance, certain derivatives demonstrated selectivity for CDK2 over CDK1, highlighting the potential for developing targeted cancer therapies .

- Protein Interaction Studies : Interaction studies have shown that modifications to the structure of this compound can significantly affect its binding affinity with biological targets, suggesting avenues for optimizing therapeutic profiles.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N-(cyclohexylmethyl)aniline | No chlorine substituent | Higher basicity due to absence of electron-withdrawing group |

| 2-Chloro-N-methylaniline | Methyl group instead of cyclohexyl | Different steric effects influencing reactivity |

| N-(4-chlorobenzyl)aniline | Chlorine on para position | Exhibits distinct biological activities |

| 4-Chloro-N-(cyclopropylmethyl)aniline | Cyclopropyl instead of cyclohexyl | Potentially different pharmacokinetic properties |

This table illustrates how structural differences influence the biological activity and chemical behavior of these compounds.

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial properties of various aniline derivatives, including this compound, demonstrated significant activity against Gram-positive bacteria. The study utilized minimum inhibitory concentration (MIC) assays to quantify efficacy, revealing that modifications to the amine group enhanced antimicrobial potency.

Case Study 2: CDK Inhibition

Research involving cyclin-dependent kinase inhibitors highlighted that certain analogs of this compound exhibited IC50 values in the nanomolar range against CDK2. This selectivity suggests potential for developing targeted cancer treatments while minimizing off-target effects .

Applications in Medicinal Chemistry

Given its biological activity, this compound has potential applications in:

- Drug Development : As a scaffold for designing new therapeutic agents targeting specific diseases.

- Proteomics Research : It may serve as a tool in studying protein interactions and functions.

- Environmental Science : Investigating its degradation products and environmental behavior could provide insights into its ecological impact.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-N-(cyclohexylmethyl)aniline, and how can reaction conditions be optimized for yield?

- Methodology : The compound can be synthesized via Pd-catalyzed cross-coupling reactions. For example, Buchwald-Hartwig amination protocols using Pd(OAc)₂ with ligands like Xantphos in toluene at 110°C for 12–24 hours can achieve yields >80%. Key parameters include strict control of moisture/oxygen and stoichiometric ratios of amine and aryl halide precursors .

- Characterization : Confirm structure via / NMR (e.g., aromatic protons at δ 6.8–7.2 ppm, cyclohexyl CH₂ at δ 3.1–3.3 ppm) and LC-MS for purity assessment .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Safety Protocols : Use fume hoods, nitrile gloves, and eye protection. The compound may release toxic HCl fumes upon decomposition. Store under inert gas (N₂/Ar) at 2–8°C to prevent oxidation. Refer to GHS hazard codes H302 (harmful if swallowed) and H315 (skin irritation) .

Q. How can solubility and stability be evaluated for this compound under varying experimental conditions?

- Solubility Testing : Use polar aprotic solvents (DMF, DMSO) for high solubility (>50 mg/mL). For aqueous systems, employ co-solvents like ethanol (20–30% v/v). Stability studies via TGA/DSC show decomposition above 200°C, while UV-Vis (λmax ~270 nm) monitors photodegradation in light-sensitive reactions .

Advanced Research Questions

Q. How does ligand choice in Pd-catalyzed cyclization of this compound influence selectivity toward heterocyclic products (e.g., carbazoles vs. acridines)?

- Mechanistic Insight : Bulky ligands (e.g., DavePhos) favor 6-membered ring formation (carbazoles) by stabilizing Pd intermediates, while electron-deficient ligands (e.g., SPhos) promote 7-membered dibenzazepines. DFT calculations validate steric/electronic effects on transition states .

- Experimental Design : Screen ligands (10 mol%) with Pd(OAc)₂ in toluene at 100°C. Monitor reaction progress via GC-MS and isolate products using silica gel chromatography (hexane:EtOAc = 4:1) .

Q. What computational tools are recommended to predict degradation pathways of this compound in environmental systems?

- In Silico Modeling : Use EPI Suite for biodegradability prediction (BIOWIN score <2.5 suggests low aerobic degradation). Gaussian 09 with B3LYP/6-311+G(d,p) basis set simulates hydrolysis pathways, identifying chloro-aniline intermediates as persistent metabolites .

Q. How can chiral resolution of this compound derivatives be achieved for enantioselective catalysis studies?

- Crystallographic Methods : Employ SHELXL for refining chiral centers in X-ray structures. Polarimetry ([α]D) and chiral HPLC (Chiralpak IA column, heptane:IPA = 90:10) resolve enantiomers with >95% ee. Rogers’ η parameter validates absolute configuration .

Q. What strategies mitigate competing side reactions (e.g., N-alkylation vs. C–H activation) in functionalizing this compound?

- Reaction Optimization : Use directing groups (e.g., pyridine) to steer C–H activation. For N-alkylation, employ NaH as a base in THF at 0°C to suppress electrophilic aromatic substitution. Kinetic studies via in situ IR track intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.